Balanced Dual Enzyme Inhibition: MDL 100240 Ki Values vs. Omapatrilat
MDL 100240 demonstrates balanced inhibitory activity on ACE (Ki = 0.08 nmol/L) and NEP (Ki = 0.11 nmol/L), with a Ki ratio of approximately 1.4 [1]. In contrast, omapatrilat exhibits an imbalanced affinity, with higher potency for ACE than for NEP [1]. This balanced profile ensures equimolar dual enzyme blockade, a critical feature for experiments requiring simultaneous modulation of both the renin-angiotensin and natriuretic peptide systems.
| Evidence Dimension | Inhibitory constant (Ki) for ACE and NEP |
|---|---|
| Target Compound Data | ACE Ki = 0.08 nmol/L; NEP Ki = 0.11 nmol/L |
| Comparator Or Baseline | Omapatrilat: higher affinity for ACE than for NEP (specific Ki values not reported in source) |
| Quantified Difference | MDL 100240 exhibits balanced inhibition (Ki ratio ≈ 1.4); omapatrilat shows imbalanced inhibition |
| Conditions | In vitro enzyme inhibition assays |
Why This Matters
Balanced dual inhibition avoids biased modulation of one pathway over the other, ensuring reproducible and interpretable results in cardiovascular pharmacology studies.
- [1] Rossi GP, Bova S, Sacchetto A, Rizzoni D, Agabiti-Rosei E, Neri G, Nussdorfer GG, Pessina AC. Comparative effects of the dual ACE-NEP inhibitor MDL-100,240 and ramipril on hypertension and cardiovascular disease in endogenous angiotensin II-dependent hypertension. Am J Hypertens. 2002 Feb;15(2 Pt 1):181-8. doi: 10.1016/s0895-7061(01)02278-6. PMID: 11863255. View Source
